molecular formula C23H38N10O5 B12409857 Phe-Arg-Arg-Gly

Phe-Arg-Arg-Gly

Cat. No.: B12409857
M. Wt: 534.6 g/mol
InChI Key: RNZLMFKPAJWWPY-ULQDDVLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phe-Arg-Arg-Gly is a tetrapeptide composed of the amino acids phenylalanine, arginine, and glycine. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is often used in scientific research due to its unique properties and ability to interact with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phe-Arg-Arg-Gly can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the support. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

In industrial settings, this compound can be produced using large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Phe-Arg-Arg-Gly undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the arginine residues, affecting the peptide’s overall charge and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired modification but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include modified peptides with altered biological activity and stability. These products can be used in various research applications to study the effects of specific modifications on peptide function .

Scientific Research Applications

Phe-Arg-Arg-Gly has numerous applications in scientific research:

Mechanism of Action

Phe-Arg-Arg-Gly exerts its effects by interacting with specific molecular targets, such as receptors and enzymes. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. For example, it has been shown to interact with opioid receptors, leading to analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phe-Arg-Arg-Gly is unique due to its specific sequence and the presence of two arginine residues, which confer distinct properties such as enhanced binding affinity and stability. This makes it particularly useful in applications requiring strong interactions with biological targets .

Properties

Molecular Formula

C23H38N10O5

Molecular Weight

534.6 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid

InChI

InChI=1S/C23H38N10O5/c24-15(12-14-6-2-1-3-7-14)19(36)32-17(9-5-11-30-23(27)28)21(38)33-16(8-4-10-29-22(25)26)20(37)31-13-18(34)35/h1-3,6-7,15-17H,4-5,8-13,24H2,(H,31,37)(H,32,36)(H,33,38)(H,34,35)(H4,25,26,29)(H4,27,28,30)/t15-,16-,17-/m0/s1

InChI Key

RNZLMFKPAJWWPY-ULQDDVLXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)N

Origin of Product

United States

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